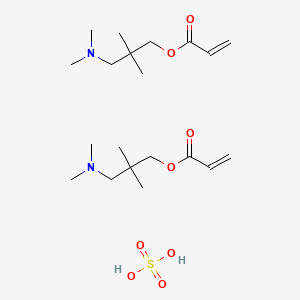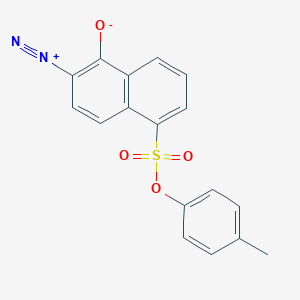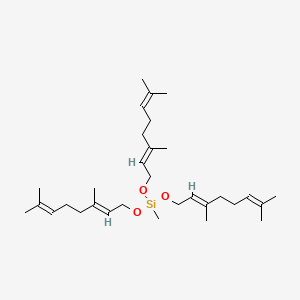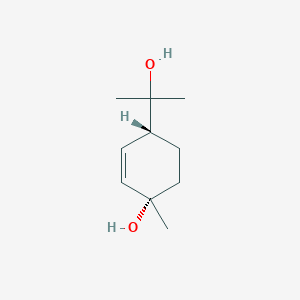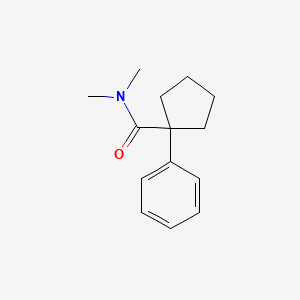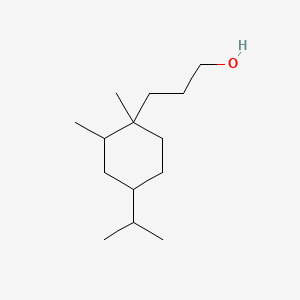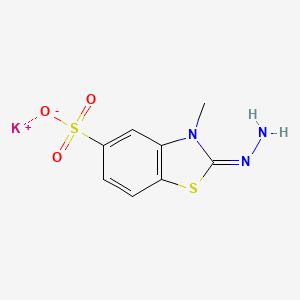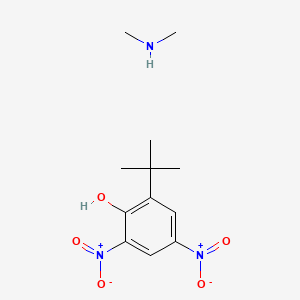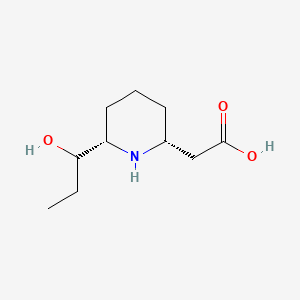
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- is a chemical compound with a complex structure that includes a piperidine ring and a hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- typically involves the reaction of piperidine derivatives with acetic acid and hydroxypropyl groups under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and stringent quality control measures is essential to maintain consistency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may play a role in binding to enzymes or receptors, while the piperidine ring can influence the compound’s overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Piperidineacetic acid
- 6-Hydroxypropylpiperidine
- 2-(1-Hydroxypropyl)piperidine
Uniqueness
2-Piperidineacetic acid, 6-(1-hydroxypropyl)-, (2R-(2alpha,6alpha(S*)))- is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
19742-05-3 |
|---|---|
Molekularformel |
C10H19NO3 |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
2-[(2R,6S)-6-(1-hydroxypropyl)piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C10H19NO3/c1-2-9(12)8-5-3-4-7(11-8)6-10(13)14/h7-9,11-12H,2-6H2,1H3,(H,13,14)/t7-,8+,9?/m1/s1 |
InChI-Schlüssel |
LTLKXVMJVVBMHL-WGTSGOJVSA-N |
Isomerische SMILES |
CCC([C@@H]1CCC[C@@H](N1)CC(=O)O)O |
Kanonische SMILES |
CCC(C1CCCC(N1)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


